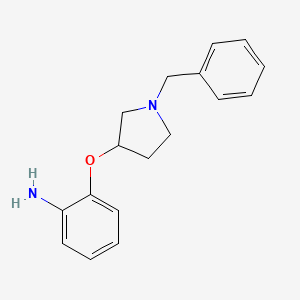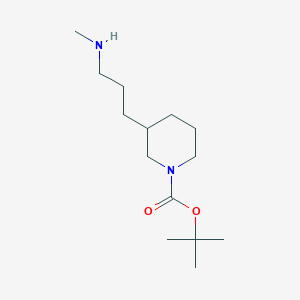![molecular formula C18H27ClN2O2 B13549936 N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Methoxyphenyl Group: This step may involve a coupling reaction such as Suzuki or Heck coupling.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminospiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for treating certain diseases.
Industry: Could be used in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Aminospiro[3.3]heptan-2-yl)-2-phenylpropanamide hydrochloride
- N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-hydroxyphenyl)-2-methylpropanamide hydrochloride
Uniqueness
N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride is unique due to its specific spirocyclic structure and the presence of the methoxyphenyl group. These features may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H27ClN2O2 |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
N-(6-aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,12-4-6-15(22-3)7-5-12)16(21)20-14-10-18(11-14)8-13(19)9-18;/h4-7,13-14H,8-11,19H2,1-3H3,(H,20,21);1H |
InChI-Schlüssel |
UNDYUDWRYNEGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)NC2CC3(C2)CC(C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


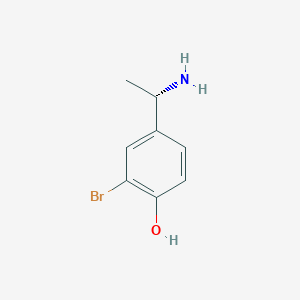
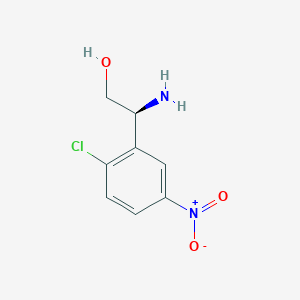
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)

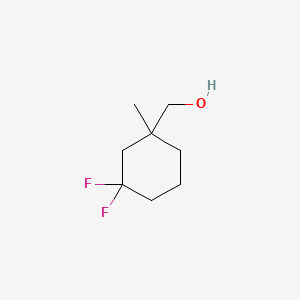

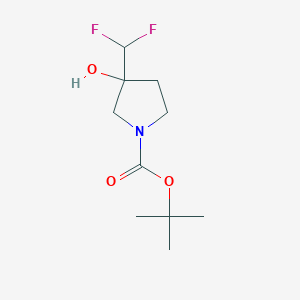
![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)


